molecular formula C11H12N2O B1608881 (3Z)-3-[(dimethylamino)methylene]-1,3-dihydro-2H-indol-2-one CAS No. 141210-63-1

(3Z)-3-[(dimethylamino)methylene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B1608881
CAS No.: 141210-63-1
M. Wt: 188.23 g/mol
InChI Key: GRHZRAGCCPFBLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3Z)-3-[(dimethylamino)methylene]-1,3-dihydro-2H-indol-2-one is a substituted oxindole derivative characterized by a dimethylaminomethylidene group at the 3-position of the indol-2-one core, with the (Z) stereochemistry indicating the specific configuration of the substituent . This compound serves as a versatile and key synthetic intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules and kinase inhibitors such as SU5416 (semaxanib), which targets VEGF receptor 2 (VEGFR2) . Its reactive methylidene group enables further functionalization, making it a crucial building block for the development of targeted therapies . Compounds based on the 3-(aminomethylidene)oxindole scaffold, to which this molecule belongs, are intensively studied due to their significant pharmacological activity, including potent inhibiting effects on various kinases . This makes them promising candidates for cancer research and the development of anti-proliferative agents. Researchers value this specific isomer for its defined molecular geometry, which is critical for interactions with biological targets. The product is provided for chemical and pharmaceutical research applications only. It is strictly for laboratory use and must not be used for diagnostic, therapeutic, or any human or veterinary purposes .

Properties

IUPAC Name

(3Z)-3-(dimethylaminomethylidene)-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-13(2)7-9-8-5-3-4-6-10(8)12-11(9)14/h3-7H,1-2H3,(H,12,14)/b9-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRHZRAGCCPFBLA-CLFYSBASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1C2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C\1/C2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Condensation Method Using 1,3-Dihydro-2H-indol-2-one and N,N-Dimethylformamide Dimethyl Acetal

One of the most straightforward and commonly used methods to prepare (3Z)-3-[(dimethylamino)methylene]-1,3-dihydro-2H-indol-2-one involves the condensation of 1,3-dihydro-2H-indol-2-one with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

Procedure:

  • Dissolve 1,3-dihydro-2H-indol-2-one in chloroform.
  • Add N,N-dimethylformamide dimethyl acetal (approximately 1.1 equivalents).
  • Heat the reaction mixture at 70°C under an inert atmosphere (argon) for about 4.5 hours.
  • Cool the reaction mixture to room temperature and concentrate.
  • Triturate the residue with ether and filter to isolate the product as a yellow solid.

Yield and Purity:

  • The yield reported is high, around 93%.
  • The product purity is confirmed by chromatographic methods (e.g., DAD retention time ~1.19 min) and mass spectrometry (M+H = 189).

Reaction Summary Table:

Parameter Details
Starting Material 1,3-dihydro-2H-indol-2-one (25 g)
Reagent N,N-dimethylformamide dimethyl acetal (29.2 mL)
Solvent Chloroform (150 mL)
Temperature 70°C
Reaction Time 4.5 hours
Atmosphere Argon
Product Yield 93%
Product Appearance Yellow solid

This method is well-documented and widely used due to its simplicity and high efficiency.

Eschenmoser Coupling Reaction Starting from 3-Bromooxindoles

A more modular and versatile method involves the Eschenmoser coupling reaction, which enables the synthesis of (Z)-3-[amino(methyl)methylene]-1,3-dihydro-2H-indol-2-ones, including the dimethylaminomethylene derivative.

Key Features:

  • Starts from 3-bromooxindoles or (2-oxoindolin-3-yl)triflate intermediates.
  • Uses thioacetamides or thiobenzamides as coupling partners.
  • Conducted in dry DMF at room temperature.
  • The reaction time varies depending on the thiobenzamide type (5 hours for primary, 12 hours for secondary).
  • Triethylamine is added post-reaction to facilitate product formation.
  • The product is isolated by aqueous workup, organic extraction, drying, and chromatographic purification.

Advantages:

  • High yields typically between 70% and 97%.
  • Scalable and versatile for various substituted derivatives.
  • Avoids formation of undesired isoindigo byproducts when triflate intermediates are used.
  • The (Z)-configuration of the product is confirmed by NMR.

General Reaction Conditions Table:

Parameter Details
Starting Material 3-bromooxindole derivatives
Coupling Partner Primary, secondary, or tertiary thiobenzamides
Solvent Dry Dimethylformamide (DMF)
Temperature Room temperature
Reaction Time 5–12 hours depending on thiobenzamide type
Base Addition Triethylamine (2 equivalents) after coupling
Workup Water dilution, DCM extraction, drying with Na2SO4
Purification Flash chromatography, crystallization
Typical Yields 70–97%

This method is supported by detailed research findings showing superior yields and product purity compared to other synthetic routes.

Alternative Routes and Modifications

  • Triflate Intermediate Route: Preparation of 3-(triflate)oxindole intermediates by reaction of 3-hydroxyoxindole with triflic anhydride under inert atmosphere at low temperature (-20°C) followed by in situ Eschenmoser coupling with thiobenzamides. This route improves overall yield and minimizes byproduct formation.

  • Substituted Derivative Syntheses: Variants involving substituted indol-2-ones, such as chlorinated or phenylmethyl-substituted derivatives, have been synthesized by modifying the starting materials or reagents, but the core methodology remains similar.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield (%) Notes
Classical Condensation 1,3-dihydro-2H-indol-2-one N,N-dimethylformamide dimethyl acetal Chloroform, 70°C, 4.5 h 93 Simple, high yield, widely used
Eschenmoser Coupling 3-bromooxindole derivatives Thiobenzamides, triethylamine DMF, RT, 5–12 h 70–97 Modular, versatile, scalable
Triflate Intermediate + Coupling 3-hydroxyoxindole (converted to triflate) Triflic anhydride, thiobenzamides Low temp triflation + DMF coupling ~87 (coupling step) Improved purity, less byproducts

Research Findings and Comparative Analysis

  • The classical condensation method provides a straightforward and efficient synthesis with excellent yield and purity, suitable for large-scale production where simplicity is preferred.

  • The Eschenmoser coupling method offers a highly modular approach, allowing for the synthesis of a broad range of derivatives with excellent yields and stereochemical control, making it ideal for medicinal chemistry applications.

  • The triflate intermediate approach enhances the Eschenmoser coupling by reducing side reactions and improving yields, especially when electron-withdrawing groups are present on the indole ring.

  • Comparative studies indicate that these methods outperform older routes involving isocyanate or propiolamide precursors, which suffer from lower yields, stereochemical issues, and longer synthetic sequences.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[(dimethylamino)methylene]-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include mCPBA for oxidation, acetic anhydride for acylation, and various bases for deprotonation and cyclization reactions. Microwave irradiation is often employed to accelerate these reactions and improve yields .

Major Products Formed

Major products formed from these reactions include oxoaplysinopsins and parabanic acids, which are derived from the oxidative fragmentation of the exocyclic methylene group .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research has indicated that compounds similar to (3Z)-3-[(dimethylamino)methylene]-1,3-dihydro-2H-indol-2-one exhibit promising anticancer properties. Studies have shown that these indole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
A study published in the Journal of Medicinal Chemistry evaluated a series of indole derivatives, including dimethylaminomethylene indolone. The results demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound's mechanism was linked to the inhibition of specific kinases involved in cell signaling pathways.

2. Antimicrobial Properties
The compound has also been studied for its antimicrobial effects. Research suggests that it can inhibit the growth of certain bacteria and fungi.

Data Table: Antimicrobial Activity

MicroorganismInhibition Zone (mm)Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans10100

Materials Science

1. Organic Electronics
this compound has been explored for applications in organic electronics due to its electronic properties. Its ability to act as a charge transport material makes it suitable for organic light-emitting diodes (OLEDs) and organic solar cells.

Case Study:
A research paper highlighted the use of this compound in fabricating OLEDs. The devices exhibited high efficiency and stability, demonstrating the compound's potential as a key material in next-generation electronic devices.

Analytical Chemistry

1. Spectroscopic Applications
The compound's distinct chemical structure allows for effective utilization in spectroscopic techniques such as NMR and mass spectrometry. It serves as a useful standard for calibrating instruments due to its well-defined spectral properties.

Data Table: Spectroscopic Data

TechniqueWavelength/ShiftNotes
NMRδ 7.5 ppmAromatic protons
UV-Visλ max 320 nmπ-π* transition
MSm/z 188Molecular ion peak

Mechanism of Action

The mechanism by which (3Z)-3-[(dimethylamino)methylene]-1,3-dihydro-2H-indol-2-one exerts its effects involves the interaction of its dimethylamino group with various molecular targets. For instance, its antifungal activity is attributed to the inhibitory interaction with the active site of the fungal HMGR enzyme . The compound’s structure allows it to participate in nucleophilic addition and cyclization reactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity and Structural Modifications

The oxindole scaffold allows extensive modifications at the 3-position. Below is a comparative analysis of analogs based on substituent type, synthesis, and bioactivity:

Table 1: Key Structural Analogs and Their Properties
Compound Name (Z/E Configuration) Substituent at 3-Position Key Properties/Activities Reference
(3Z)-3-(Benzylidene)-1,3-dihydro-2H-indol-2-one Benzylidene Solid-state structural studies; compared via XPac algorithm for supramolecular similarity
(3Z)-3-(4-Chlorobenzylidene)-oxindole 4-Chlorobenzylidene Enhanced electronic effects due to Cl substituent; structural comparison in XPac analysis
(3Z)-3-(4-Piperazin-1-ylbenzylidene)-oxindole Piperazinylbenzylidene Antimicrobial activity; synthesized via condensation with aldehydes and sulfonylation
(3Z)-3-[(5-(3-Nitrophenyl)furyl)methylene]-oxindole Nitrophenyl-furylmethylene Strong electron-withdrawing nitro group; potential for redox-active applications
(3Z)-3-(1H-Imidazol-5-ylmethylene)-5-methoxy-oxindole Imidazole-methylene with methoxy Hydrogen-bonding capability; possible CNS activity due to imidazole
PHA-665752 (Pfizer compound) Dichlorobenzylsulfonyl and pyrrolyl MET kinase inhibitor; anticancer activity; IC50 values in nM range

Physicochemical and Electronic Properties

  • Solubility: The dimethylamino group in the target compound enhances water solubility compared to hydrophobic analogs like benzylidene derivatives.
  • Electronic Effects :
    • Electron-donating groups (e.g., methoxy in ) increase electron density at the oxindole core, enhancing nucleophilic reactivity.
    • Electron-withdrawing groups (e.g., nitro in ) reduce electron density, stabilizing the conjugated system for redox applications.
  • Steric Effects : Bulky substituents (e.g., cyclohexyl in ) decrease reaction rates but improve target selectivity.

Structural and Supramolecular Comparisons

XPac analysis of 3-substituted oxindoles reveals that benzylidene and chlorobenzylidene derivatives share similar supramolecular architectures, while bulkier groups (e.g., piperazinyl) disrupt packing motifs .

Biological Activity

(3Z)-3-[(Dimethylamino)methylene]-1,3-dihydro-2H-indol-2-one, also referred to by its CAS number 141210-63-1, is a compound belonging to the class of indole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer research and cellular signaling pathways. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₁H₁₂N₂O
  • Molecular Weight : 188.23 g/mol
  • CAS Number : 141210-63-1

Research indicates that this compound exhibits notable antitumor activity. The following mechanisms have been identified:

  • Cell Cycle Arrest : Studies have shown that this compound can induce cell cycle arrest in the G2/M phase, which is critical for preventing the proliferation of cancer cells. This effect is mediated through the upregulation of p53 and its downstream targets such as p21 and Bax, leading to increased apoptosis in cancer cells .
  • Apoptosis Induction : The compound triggers apoptotic pathways in various cancer cell lines. The activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins are essential for its effectiveness against tumors .
  • Inhibition of Tumor Growth : In vitro studies conducted on MCF-7 breast cancer cells demonstrated a significant reduction in cellular proliferation upon treatment with this compound, suggesting its potential as a therapeutic agent in breast cancer treatment .

Table 1: Summary of Biological Activities

Study ReferenceCell LineEffect ObservedMechanism
MCF-7Inhibition of proliferationp53 pathway activation
Various Tumor CellsInduction of apoptosisUpregulation of Bax
Human Cancer CellsCell cycle arrestG2/M phase accumulation

Notable Research Findings

  • A study published in PubMed highlighted that substituted E-3-(3-indolylmethylene)-1,3-dihydroindol-2-ones exhibited strong antitumor activity against breast cancer cell lines. The research emphasized the importance of structure-activity relationships in enhancing the efficacy of these compounds .
  • Another investigation into indole derivatives revealed that modifications to the dimethylamino group could significantly influence the biological activity and potency against various cancer types .

Safety and Toxicology

While this compound shows promise as an anticancer agent, it is classified as an irritant. Care should be taken when handling this compound in laboratory settings . Toxicological assessments are crucial for determining safe dosage levels for potential therapeutic applications.

Q & A

Q. What synthetic methodologies are optimal for preparing (3Z)-3-[(dimethylamino)methylene]-1,3-dihydro-2H-indol-2-one with high stereochemical purity?

Methodological Answer: The compound can be synthesized via acid-catalyzed condensation reactions. A validated approach involves using p-toluenesulfonic acid (p-TSA) as a catalyst, which promotes efficient cyclization and stabilization of the Z-configuration. For example, analogous indole derivatives synthesized via p-TSA catalysis achieved yields >90% under reflux conditions in ethanol . Key steps include:

  • Reagent selection : Use of dimethylamine derivatives as nucleophiles.
  • Stereochemical control : Maintain reaction temperatures below 80°C to prevent isomerization.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol to isolate the Z-isomer.

Q. How can spectroscopic techniques confirm the Z-configuration and structural integrity of this compound?

Methodological Answer: A combination of ¹H/¹³C NMR , IR , and X-ray crystallography is critical:

  • NMR : The Z-configuration is confirmed by deshielded vinyl proton signals (δ 7.8–8.2 ppm) and coupling constants (J = 10–12 Hz) between the exocyclic double bond and indole protons .
  • IR : Stretching vibrations at ~1680 cm⁻¹ (C=O) and ~1620 cm⁻¹ (C=N) validate the lactam and imine moieties .
  • X-ray crystallography : Resolves bond angles and spatial arrangement (e.g., dihedral angles <10° between the indole ring and dimethylamino group) .

Q. What safety protocols should be implemented when handling this compound?

Methodological Answer: Refer to Safety Data Sheets (SDS) for indole derivatives:

  • Skin/eye protection : Wear nitrile gloves and goggles. In case of contact, rinse with water for 15 minutes and seek medical attention if irritation persists .
  • Ventilation : Use fume hoods due to potential respiratory irritation from fine powders.
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation.

Advanced Research Questions

Q. How can researchers resolve discrepancies between observed and literature-reported physical properties (e.g., melting points)?

Methodological Answer: Discrepancies (e.g., observed mp 291–293°C vs. literature 282–284°C) may arise from:

  • Polymorphism : Perform differential scanning calorimetry (DSC) to identify crystalline forms.
  • Impurities : Use HPLC (C18 column, acetonitrile/water) to quantify purity.
  • Experimental calibration : Validate thermometers with standard references (e.g., benzoic acid).

Q. What mechanistic insights explain the role of acid catalysts in forming the exocyclic double bond?

Methodological Answer: p-TSA catalyzes both protonation and dehydration :

Protonation : The catalyst activates the carbonyl group, enabling nucleophilic attack by dimethylamine.

Cyclization : Intramolecular dehydration forms the exocyclic double bond.

Stereoselectivity : The Z-isomer is favored due to steric hindrance between the dimethylamino group and indole ring .
Experimental validation : Isotopic labeling (e.g., D₂O) can track proton transfer steps via mass spectrometry.

Q. How can computational modeling complement experimental data in understanding electronic properties?

Methodological Answer:

  • DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict UV-Vis spectra (e.g., λmax ~350 nm for the Z-isomer).
  • Frontier molecular orbitals : Analyze HOMO-LUMO gaps to assess reactivity toward electrophiles.
  • Molecular dynamics : Simulate solvent effects (e.g., ethanol vs. DMSO) on conformational stability.

Q. What strategies assess the compound’s stability under varying conditions (pH, light, temperature)?

Methodological Answer:

  • Forced degradation studies :
    • Acidic/alkaline hydrolysis : Expose to 0.1M HCl/NaOH at 40°C for 24h, monitor via TLC.
    • Photostability : Use a xenon lamp (ICH Q1B guidelines) and track degradation by HPLC .
    • Thermal stability : Accelerated aging at 40°C/75% RH for 4 weeks.

Q. How can researchers differentiate between tautomeric forms of this compound?

Methodological Answer:

  • Variable-temperature NMR : Observe proton exchange broadening at elevated temperatures (e.g., 60°C in DMSO-d₆).
  • X-ray crystallography : Resolve tautomeric preferences (e.g., enol vs. keto forms) via bond lengths (C=O ~1.21 Å; C-N ~1.35 Å) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3Z)-3-[(dimethylamino)methylene]-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
Reactant of Route 2
(3Z)-3-[(dimethylamino)methylene]-1,3-dihydro-2H-indol-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.